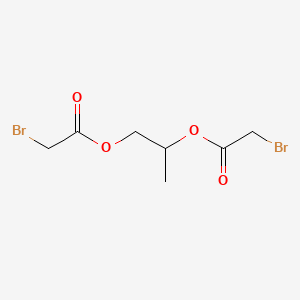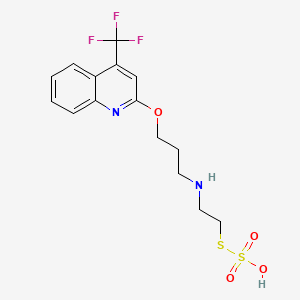
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline ring substituted with a trifluoromethyl group, linked to a propyl chain that is further connected to an aminoethyl thiosulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized with a trifluoromethyl group at the 4-position.
Linking the Propyl Chain: The quinoline derivative is then reacted with a propyl halide to introduce the propyl chain.
Amination: The propyl chain is further functionalized with an amino group through nucleophilic substitution.
Thiosulfation: Finally, the aminoethyl group is reacted with thiosulfuric acid to form the hydrogen thiosulfate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate compounds.
科学的研究の応用
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.
類似化合物との比較
Similar Compounds
- S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Chloro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- S-2-((3-(4-Fluoro-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
Uniqueness
The presence of the trifluoromethyl group in S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate distinguishes it from similar compounds. This group imparts increased stability, lipophilicity, and unique reactivity, making it valuable in various applications.
特性
CAS番号 |
41287-23-4 |
|---|---|
分子式 |
C15H17F3N2O4S2 |
分子量 |
410.4 g/mol |
IUPAC名 |
2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23) |
InChIキー |
WHHJVZWAZFDIMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


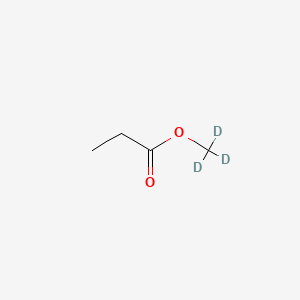
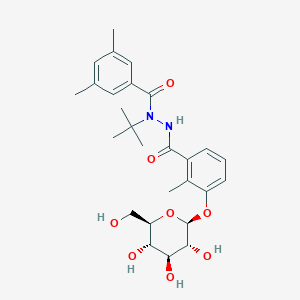
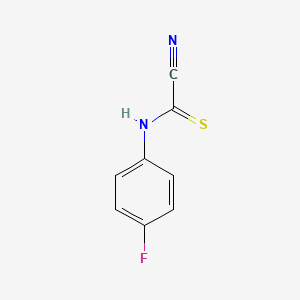
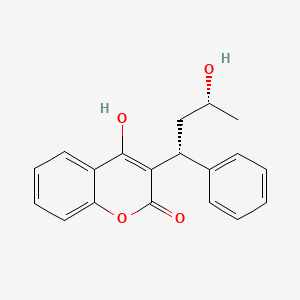

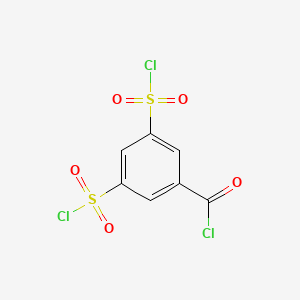
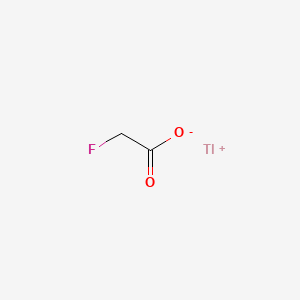
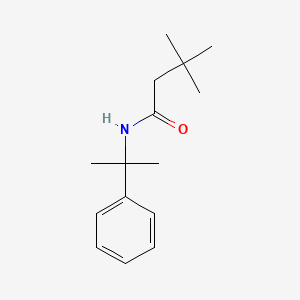

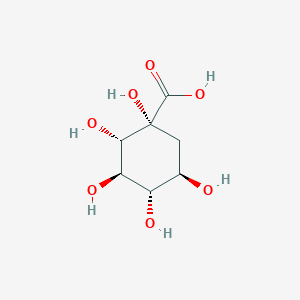
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
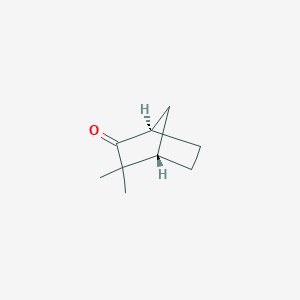
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
